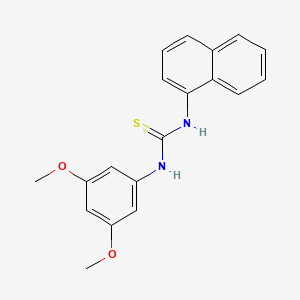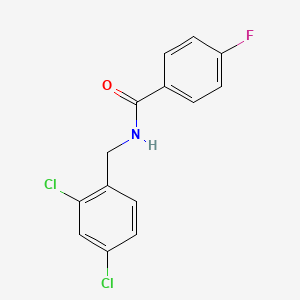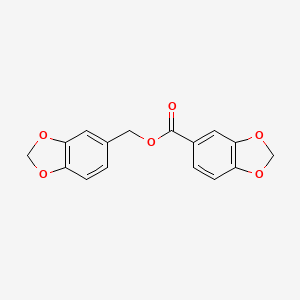![molecular formula C15H24N2O3 B5711306 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol is not well understood. However, it is believed to act on various cellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol may also act as an antioxidant and reduce oxidative stress in cells.
Biochemical and Physiological Effects
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. In animal models, 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to improve cognitive function, reduce pain and inflammation, and inhibit the growth of cancer cells. 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain.
実験室実験の利点と制限
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of pure 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol can be obtained. 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol is also stable and can be stored for long periods without degradation. However, 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol research. One area of interest is the development of 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential of 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol may also have potential as a treatment for other conditions, such as chronic pain and inflammation. Finally, further research is needed to elucidate the mechanism of action of 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol and its effects on cellular pathways.
合成法
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with ethylene oxide to form 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol. This process has been optimized to produce high yields of pure 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol.
科学的研究の応用
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have neuroprotective effects and can improve cognitive function in animal models. In pharmacology, 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory properties and can reduce pain and inflammation in animal models. In cancer research, 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-4-3-13(11-15(14)20-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXSKIHQTRQRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)



![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)